N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-isobutyloxalamide
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Description
Scientific Research Applications
Neuroprotective and Antinociceptive Potential
Recent studies have investigated derivatives of N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-isobutyloxalamide for their neuroprotective and antinociceptive activities. One derivative was identified as a novel 5-HT1A receptor partial agonist, showing promising selectivity and potency for potential therapeutic applications in pain control. This compound demonstrated potent antinociceptive activity in mouse models, suggesting a new strategy for managing pain (S. Franchini et al., 2017).
Antischistosomal Effects
Another area of research focuses on the antischistosomal properties of derivatives with the endoperoxide structure, targeting juvenile stages of Schistosoma mansoni. A specific compound, N-89, demonstrated strong killing effects against the larvae, suggesting its utility in treating schistosomiasis. The mechanism involves the disruption of lysosome-like organelles within the worm, leading to its death (Masafumi Yamabe et al., 2017).
Antimicrobial and Antiviral Properties
Research into the antimicrobial and antiviral applications of related compounds has shown promise. For instance, specific derivatives have been evaluated for their susceptibility against Mycobacterium tuberculosis, establishing a baseline for the potential development of new antitubercular drugs (M. Pasca et al., 2010). Additionally, studies have identified novel inhibitors of influenza virus fusion, indicating the potential for developing selective antiviral therapies (E. Vanderlinden et al., 2010).
Chemical Synthesis and Stereochemistry
The chemical synthesis and stereochemistry of compounds containing the 1,4-dioxaspiro[4.4]nonan-2-ylmethyl structure have also been explored. These studies aim to develop novel synthetic routes and understand the stereochemical aspects that influence the biological activity of these compounds. For example, research has detailed the synthesis of spiroxamine, a fungicide demonstrating the importance of stereochemistry in its biological properties (W. Kramer et al., 1999).
Properties
IUPAC Name |
N-(1,4-dioxaspiro[4.4]nonan-3-ylmethyl)-N'-(2-methylpropyl)oxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H24N2O4/c1-10(2)7-15-12(17)13(18)16-8-11-9-19-14(20-11)5-3-4-6-14/h10-11H,3-9H2,1-2H3,(H,15,17)(H,16,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQQNPVOPKIQNAQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNC(=O)C(=O)NCC1COC2(O1)CCCC2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.